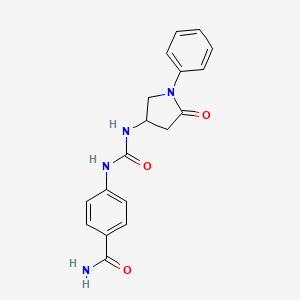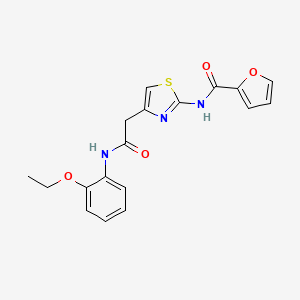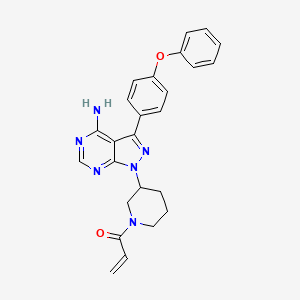
4-(3-(5-Oxo-1-phenylpyrrolidin-3-yl)ureido)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(5-Oxo-1-phenylpyrrolidin-3-yl)ureido)benzamide, also known as KU-60019, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent and selective inhibitor of the protein kinase ATM, which plays a crucial role in DNA damage response and repair.
Mecanismo De Acción
4-(3-(5-Oxo-1-phenylpyrrolidin-3-yl)ureido)benzamide inhibits the activity of ATM by binding to its catalytic domain, which prevents the phosphorylation of downstream targets involved in DNA damage response and repair. This results in the accumulation of DNA damage and cell death in cancer cells, while normal cells are able to repair the damage and survive.
Biochemical and Physiological Effects:
4-(3-(5-Oxo-1-phenylpyrrolidin-3-yl)ureido)benzamide has been shown to induce apoptosis and cell cycle arrest in cancer cells, while sparing normal cells. It also enhances the efficacy of radiation therapy and chemotherapy in cancer cells. In addition, 4-(3-(5-Oxo-1-phenylpyrrolidin-3-yl)ureido)benzamide has been found to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(3-(5-Oxo-1-phenylpyrrolidin-3-yl)ureido)benzamide is its high selectivity and potency for ATM inhibition, which makes it a valuable tool for studying the role of ATM in DNA damage response and repair. However, its use is limited by its poor solubility in water, which can affect its bioavailability and toxicity. In addition, 4-(3-(5-Oxo-1-phenylpyrrolidin-3-yl)ureido)benzamide has been shown to have off-target effects on other kinases, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the use of 4-(3-(5-Oxo-1-phenylpyrrolidin-3-yl)ureido)benzamide in scientific research. One area of interest is the development of more potent and selective ATM inhibitors that can overcome the limitations of 4-(3-(5-Oxo-1-phenylpyrrolidin-3-yl)ureido)benzamide. Another direction is the investigation of the role of ATM in other biological processes, such as aging and metabolism. Finally, the use of 4-(3-(5-Oxo-1-phenylpyrrolidin-3-yl)ureido)benzamide in combination with other drugs or therapies holds promise for improving cancer treatment outcomes.
Métodos De Síntesis
4-(3-(5-Oxo-1-phenylpyrrolidin-3-yl)ureido)benzamide can be synthesized using a multi-step process that involves the reaction of 4-aminobenzamide with 3-(5-oxo-1-phenylpyrrolidin-3-yl)urea in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with acetic anhydride to yield the final product, 4-(3-(5-Oxo-1-phenylpyrrolidin-3-yl)ureido)benzamide. The purity of the compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
4-(3-(5-Oxo-1-phenylpyrrolidin-3-yl)ureido)benzamide has been widely used in scientific research to study the role of ATM in DNA damage response and repair. It has been shown to sensitize cancer cells to radiation therapy and chemotherapy, making it a promising candidate for cancer treatment. 4-(3-(5-Oxo-1-phenylpyrrolidin-3-yl)ureido)benzamide has also been used to investigate the molecular mechanisms of neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as the role of ATM in the immune response.
Propiedades
IUPAC Name |
4-[(5-oxo-1-phenylpyrrolidin-3-yl)carbamoylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c19-17(24)12-6-8-13(9-7-12)20-18(25)21-14-10-16(23)22(11-14)15-4-2-1-3-5-15/h1-9,14H,10-11H2,(H2,19,24)(H2,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWNLLVJVDCZPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl]methanamine;dihydrochloride](/img/structure/B2628103.png)


![2-Chloro-N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpropanamide](/img/structure/B2628107.png)

![N-(2-(1H-pyrrol-1-yl)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2628113.png)

![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2628118.png)




